molecular formula C8H12O4S B14521882 1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- CAS No. 62679-22-5

1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)-

Cat. No.: B14521882
CAS No.: 62679-22-5
M. Wt: 204.25 g/mol
InChI Key: AYMWRVLZJRGJSI-UHFFFAOYSA-N
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Description

1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- is an organic compound with a heterocyclic core. It is known for its unique structure and reactivity, making it a valuable compound in various chemical reactions and applications. This compound is also referred to as methyl Meldrum’s acid due to its structural similarity to Meldrum’s acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- typically involves the reaction of malonic acid derivatives with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a condensation mechanism, forming the dioxane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- involves the formation of reactive intermediates that can interact with various molecular targets. The compound can lose a hydrogen ion from the methylene group, creating a reactive anion that can participate in further chemical reactions. This reactivity is crucial for its role in organic synthesis and its biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(methylthio)- is unique due to its methylthio group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

62679-22-5

Molecular Formula

C8H12O4S

Molecular Weight

204.25 g/mol

IUPAC Name

2,2,5-trimethyl-5-methylsulfanyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C8H12O4S/c1-7(2)11-5(9)8(3,13-4)6(10)12-7/h1-4H3

InChI Key

AYMWRVLZJRGJSI-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(C)SC)C

Origin of Product

United States

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